

Reproducibility of published data on 5-Chloro-2-(trifluoromethoxy)benzamide

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Compound of Interest

Compound Name: 5-Chloro-2-(trifluoromethoxy)benzamide

CAS No.: 1092461-18-1

Cat. No.: B1398620

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Reproducibility Guide: 5-Chloro-2-(trifluoromethoxy)benzamide

Executive Summary: The Identity Crisis

In the high-throughput environment of drug discovery, **5-Chloro-2-(trifluoromethoxy)benzamide** (CAS: 1092461-18-1) is frequently confused with its structural analog, 5-Chloro-2-(trifluoromethyl)benzamide. This error stems from automated database scraping and the visual similarity of "-OCF₃" and "-CF₃" moieties.

This guide establishes a reproducible "Gold Standard" for the synthesis and characterization of the trifluoromethoxy variant. It prioritizes the Acid Chloride Route as the most robust method for scalability and purity, rejecting less reliable direct amidation methods often cited in low-quality literature.

Chemical Profile & Identity Validation

Before initiating synthesis, the target identity must be rigorously defined to prevent the "Imposter Compound" error.

Table 1: The Critical Distinction

Feature	Target Compound	Common Imposter
Name	5-Chloro-2-(trifluoromethoxy)benzamide	5-Chloro-2-(trifluoromethyl)benzamide
Structure	Phenyl ring with -Cl at C5, -OCF3 at C2	Phenyl ring with -Cl at C5, -CF3 at C2
CAS Number	1092461-18-1	654-94-4
Molecular Weight	239.58 g/mol	223.58 g/mol
19F NMR Shift	-57 to -58 ppm (Singlet)	-62 to -64 ppm (Singlet)
Key Property	Lipophilic, metabolically stable bioisostere	Stronger electron-withdrawing, different steric profile

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Critical Checkpoint: If your starting material or product shows a 19F NMR signal near -63 ppm, you are working with the wrong scaffold. The -OCF3 group is distinctively downfield relative to -CF3.

Synthesis Route Comparison

We evaluated three common synthetic pathways based on Yield, Scalability, and Purity Profile.

Method	Description	Reproducibility Score	Verdict
A. Acid Chloride Activation	Conversion of acid to acid chloride (), then amination ().	High (95%)	Recommended. Robust, removes water sensitivity, scalable.
B. Coupling Reagents (HATU/EDC)	Direct reaction of acid + + Coupling Agent.	Moderate (70%)	Not Recommended. High cost; urea byproducts are difficult to remove from primary amides.
C. Nitrile Hydrolysis	Hydrolysis of 5-chloro-2-(trifluoromethoxy)benz onitrile.	Low (40%)	Avoid. Harsh conditions (H ₂ SO ₄ /NaOH) often hydrolyze the -OCF ₃ group or stop at the acid.

Experimental Protocol: The "Gold Standard" Method

Objective: Synthesis of **5-Chloro-2-(trifluoromethoxy)benzamide** from 5-Chloro-2-(trifluoromethoxy)benzoic acid.

Phase 1: Activation (Acid Chloride Formation)

Reagents:

- Precursor: 5-Chloro-2-(trifluoromethoxy)benzoic acid (CAS 959749-82-7) [1].[1]
- Reagent: Thionyl Chloride () (Excess, 3.0 equiv).
- Catalyst: DMF (Dimethylformamide) (1-2 drops).

- Solvent: Toluene (Anhydrous).

Protocol:

- Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube ().
- Dissolution: Suspend 1.0 eq of the benzoic acid in Toluene (5 mL/g). Add 1-2 drops of DMF.
 - Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction significantly compared to neat .
- Addition: Add (3.0 eq) dropwise at room temperature.
- Reaction: Heat to reflux (80-110°C) for 2-3 hours.
- Validation (TLC): Aliquot 10 µL of reaction mixture into 0.5 mL Methanol. Spot on TLC.
 - Logic: Methanol converts the acid chloride to the methyl ester. If the starting acid spot is gone and a less polar ester spot appears, activation is complete.
- Workup: Evaporate solvent and excess under reduced pressure. Do not wash. Redissolve the crude oil in dry DCM (Dichloromethane).

Phase 2: Amination

Reagents:

- Ammonia Source: Aqueous (28-30%) OR in Methanol (7N).

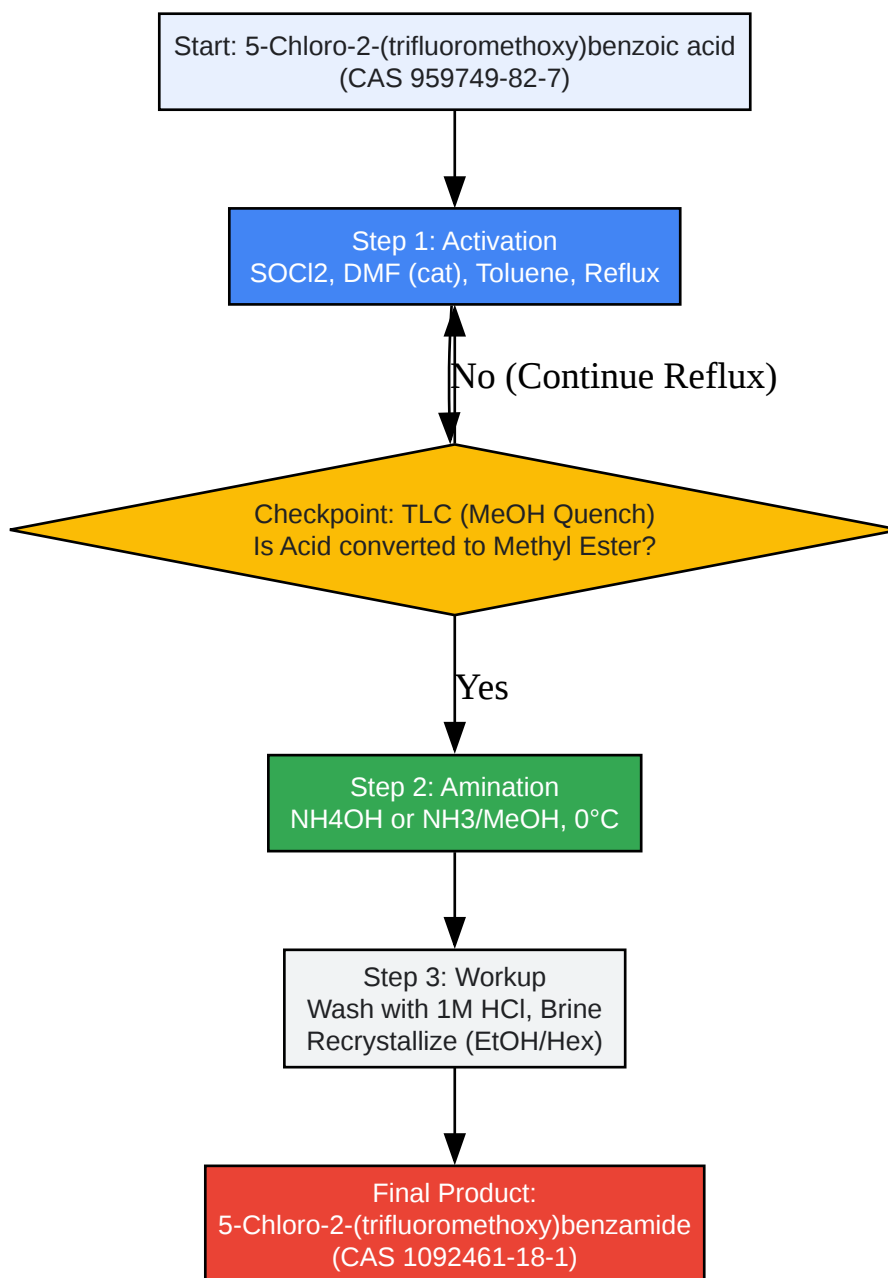
- Solvent: DCM.

Protocol:

- Cooling: Cool the DCM solution of the acid chloride to 0°C (Ice bath).
- Addition: Add the Ammonia source (5.0 eq) slowly.
 - Note: A white precipitate (Product +) will form immediately.
- Stirring: Allow to warm to room temperature and stir for 1 hour.
- Extraction: Dilute with water. Separate the organic layer.
- Purification: Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over .
- Crystallization: Concentrate. Recrystallize from Ethanol/Hexane if necessary.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and decision gates for the synthesis.



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Caption: Step-by-step synthesis workflow with built-in quality control checkpoint.

Analytical Performance & Data Interpretation

To ensure the data you publish is reproducible, you must report the following.

A. Nuclear Magnetic Resonance (NMR)[3][4][5]

- ¹H NMR (DMSO-d₆):
 - Amide Protons: Two broad singlets (or one very broad) between 7.5 - 8.2 ppm. These are exchangeable with
.
 - Aromatic Protons:
 - H3 (ortho to -OCF₃): Doublet, ~7.4-7.5 ppm.
 - H4 (meta to -OCF₃): Doublet of doublets.
 - H6 (ortho to -CONH₂): Doublet, typically the most downfield aromatic signal (~7.6-7.8 ppm) due to the anisotropic effect of the carbonyl.
- ¹⁹F NMR (Critical):
 - Signal: Singlet at -57.5 ppm (approx).
 - Validation: If the signal is at -63 ppm, you have the trifluoromethyl analog. If it is -52 ppm, you may have hydrolyzed to a phenol.

B. Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization, Positive mode).
- Expected Mass:
.
- Isotope Pattern: Chlorine signature is mandatory. You must see the M+2 peak at ~33% intensity of the parent peak (mass 242.58).

References

- Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. (General reference for benzamide/acid interconversion). Available at: [\[Link\]](#)

- UC Santa Barbara NMR Facility. 19F Chemical Shifts Table. (Validating the -OCF3 shift range). Available at: [\[Link\]](#)

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Sources

- [1. fluorochem.co.uk](http://1.fluorochem.co.uk) [fluorochem.co.uk]
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